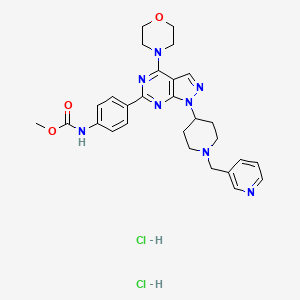

WYE-687 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJPHAXLAKKXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WYE-687 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). This technical guide provides an in-depth analysis of the mechanism of action of WYE-687, detailing its effects on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

WYE-687 exerts its biological effects through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, WYE-687 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain. This mode of action allows it to effectively inhibit both mTORC1 and mTORC2.[2][3][4]

The dual inhibition of mTORC1 and mTORC2 by WYE-687 leads to a comprehensive blockade of mTOR signaling. Inhibition of mTORC1 disrupts downstream signaling pathways that control protein synthesis, cell growth, and autophagy. Concurrently, inhibition of mTORC2 primarily affects cell survival and cytoskeletal organization through its regulation of Akt and other AGC kinases.[5][6]

Quantitative Inhibition Data

The inhibitory potency of WYE-687 against mTOR and other related kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 | Assay Type | Reference |

| mTOR | 7 nM | Recombinant mTOR enzyme assay | [1][2][3][4] |

| PI3Kα | 81 nM (>100-fold selectivity over mTOR) | Kinase Assay | [1][2][3][4] |

| PI3Kγ | 3.11 μM (>500-fold selectivity over mTOR) | Kinase Assay | [2][4] |

Impact on mTORC1 Signaling and Cap-Dependent Translation

Inhibition of mTORC1 by WYE-687 has profound effects on the regulation of protein synthesis, a critical process for cell growth and proliferation. mTORC1 promotes cap-dependent translation by phosphorylating and inactivating the translational repressors, eukaryotic initiation factor 4E-binding proteins (4E-BPs), and by phosphorylating and activating the S6 kinases (S6Ks).[7]

By inhibiting mTORC1, WYE-687 prevents the hyperphosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the cap-binding protein eIF4E, preventing the assembly of the eIF4F initiation complex at the 5' cap of mRNAs. This leads to a global reduction in cap-dependent translation.[8][9] Furthermore, the inhibition of S6K1 by WYE-687 further contributes to the suppression of protein synthesis.[5]

Impact on mTORC2 Signaling

WYE-687's inhibition of mTORC2 disrupts key signaling events that regulate cell survival and cytoskeletal dynamics. A primary substrate of mTORC2 is Akt (also known as Protein Kinase B). mTORC2 phosphorylates Akt at Serine 473, which is required for its full activation.[5] By blocking this phosphorylation event, WYE-687 attenuates Akt signaling, leading to decreased cell survival and the induction of apoptosis.[5][6]

Cellular Consequences of WYE-687 Treatment

The dual inhibition of mTORC1 and mTORC2 by WYE-687 results in a range of anti-proliferative and pro-apoptotic effects in cancer cells. These include:

-

G1 Cell Cycle Arrest: By inhibiting protein synthesis and other growth-related processes, WYE-687 can induce a halt in the G1 phase of the cell cycle.[1]

-

Apoptosis: The attenuation of Akt survival signaling through mTORC2 inhibition, coupled with the overall cellular stress from mTORC1 inhibition, can trigger programmed cell death.[5][10]

-

Inhibition of Angiogenesis: WYE-687 has been shown to down-regulate the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of WYE-687.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and the inhibitory effect of WYE-687.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant FLAG-tagged mTOR enzyme is diluted in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA).[3]

-

The substrate, His6-tagged S6K1, is prepared in the same buffer.[3]

-

-

Inhibitor Preparation:

-

WYE-687 dihydrochloride is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

-

Kinase Reaction:

-

In a 96-well plate, the diluted mTOR enzyme is mixed with the WYE-687 dilutions or DMSO (vehicle control).[3]

-

The kinase reaction is initiated by adding a mixture of ATP and His6-S6K1 to a final concentration of 100 µM and 1.25 µM, respectively.[3]

-

The reaction is incubated for 2 hours at room temperature with gentle shaking.[3]

-

-

Detection (DELFIA):

-

The reaction is stopped by adding a stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[3]

-

The reaction mixture is transferred to a nickel-coated plate to capture the His6-S6K1 substrate.[3]

-

After washing, a Europium-labeled anti-phospho-S6K1 (Thr389) antibody is added and incubated for 1 hour.[3]

-

After further washing, DELFIA Enhancement solution is added, and the time-resolved fluorescence is measured.[3]

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined.

-

Cell Viability (MTT) Assay

This assay measures the effect of WYE-687 on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of WYE-687 or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Addition:

-

Formazan (B1609692) Solubilization:

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WYE-687.

Methodology:

-

Cell Treatment and Lysis:

-

Cells are treated with WYE-687 or DMSO for the desired time.

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]

-

-

Immunoblotting:

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

-

Conclusion

This compound is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the comprehensive shutdown of mTOR signaling, leading to the inhibition of cap-dependent translation, cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the robust evaluation of WYE-687 and other mTOR inhibitors in a research and drug development setting.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

WYE-687 dihydrochloride as an ATP-competitive mTOR inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[2][3] This dual inhibitory action results in significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models, making it a valuable tool for cancer research and a promising candidate for further therapeutic development. This document provides an in-depth overview of WYE-687's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.

Mechanism of Action

WYE-687 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of mTOR kinase.[1][4] This direct competition prevents the autophosphorylation of mTOR and its subsequent phosphorylation of downstream substrates. By targeting the core catalytic subunit, WYE-687 effectively inhibits both mTORC1 and mTORC2 complexes.[2][3]

Inhibition of mTORC1 Signaling

Inhibition of mTORC1 by WYE-687 blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][6] This leads to a global reduction in protein synthesis and cap-dependent translation, ultimately resulting in the arrest of cell growth and proliferation.[4]

Inhibition of mTORC2 Signaling

Unlike rapamycin and its analogs (rapalogs), which primarily affect mTORC1, WYE-687 also potently inhibits mTORC2.[7] This is evidenced by the reduced phosphorylation of Akt at serine 473 (S473), a key downstream target of mTORC2.[4][8] However, WYE-687 does not affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[8][9] The inhibition of the mTORC2/Akt signaling axis further contributes to the anti-proliferative and apoptotic effects of WYE-687.

Quantitative Data

The inhibitory activity and selectivity of WYE-687 have been quantified in various assays. The following tables summarize the key IC50 values.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| mTOR | 7 nM | Recombinant enzyme assay | [4][10] |

| PI3Kα | 81 nM | Kinase assay | [3][10] |

| PI3Kγ | 3.11 µM | Kinase assay | [3][10] |

Table 2: Cellular Antiproliferative Activity

| Cell Line | IC50 | Assay Type | Reference |

| HEK293 | 4.6 nM | DELFIA assay | [10][11] |

| LNCaP | 213 nM | MTS assay | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway, the mechanism of ATP-competitive inhibition by WYE-687, and a general workflow for its experimental evaluation.

Figure 1: Simplified mTOR signaling pathway illustrating the points of inhibition by WYE-687.

Figure 2: Mechanism of ATP-competitive inhibition of mTOR by WYE-687.

Figure 3: General experimental workflow for evaluating the cellular effects of WYE-687.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of WYE-687.

In Vitro mTOR Kinase Assay (DELFIA)

This protocol is adapted from descriptions of Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) used to measure mTOR kinase activity.[4]

Objective: To determine the in vitro inhibitory activity of WYE-687 against purified mTOR kinase.

Materials:

-

Purified, flag-tagged human mTOR (recombinant)

-

His6-tagged S6K1 (substrate)

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA.

-

WYE-687 dihydrochloride stock solution (in DMSO)

-

ATP solution

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA

-

Europium-labeled anti-phospho-S6K1 (Thr389) antibody

-

DELFIA Enhancement Solution

-

96-well microplates (MaxiSorp for antibody capture)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Dilute the mTOR enzyme in kinase assay buffer.

-

Add 12 µL of the diluted enzyme to each well of a 96-well plate.

-

Add 0.5 µL of WYE-687 at various concentrations (or DMSO as a vehicle control) to the wells and mix briefly.

-

Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His6-S6K1 in kinase assay buffer. The final reaction volume should be 25 µL with final concentrations of approximately 800 ng/mL mTOR, 100 µM ATP, and 1.25 µM His6-S6K1.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Incubate for 2 hours to allow the His6-S6K1 to attach to the plate.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K1 antibody (e.g., 40 ng/mL).

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).

-

Add 100 µL of DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence in a compatible plate reader.

-

Calculate the enzymatic activity and the IC50 value for WYE-687.

Western Blot Analysis of mTOR Signaling

Objective: To assess the effect of WYE-687 on the phosphorylation status of key proteins in the mTOR signaling pathway in cultured cells.

Materials:

-

Cancer cell lines (e.g., 786-O, A498)[7]

-

Complete cell culture medium

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of WYE-687 (e.g., 100 nM) or vehicle control for a specified duration (e.g., 12 hours).[7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a powerful research tool for investigating the complexities of the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-mediated signaling compared to rapalogs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of WYE-687 in preclinical cancer studies and other relevant disease models.

References

- 1. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]

- 2. WYE-687 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 8. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

WYE-687 Dihydrochloride: A Potent Dual Inhibitor of mTORC1 and mTORC2 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WYE-687 dihydrochloride (B599025) is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively and concurrently blocks the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for cancer research and a potential therapeutic agent.[3][4] This technical guide provides a comprehensive overview of WYE-687's effects on mTORC1 and mTORC2 signaling, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization.

Introduction to mTOR Signaling and WYE-687

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[5] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[6]

-

mTORC1 controls protein synthesis and cell growth primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7]

-

mTORC2 is involved in cell survival and cytoskeletal organization, and its key substrate is Akt, which it phosphorylates at Serine 473 for full activation.[7][8]

Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9] WYE-687 is a second-generation mTOR inhibitor that, unlike allosteric inhibitors like rapamycin which primarily target mTORC1, directly targets the ATP-binding pocket of the mTOR kinase domain.[2] This allows it to inhibit both mTORC1 and mTORC2.[10]

Quantitative Inhibitory Activity of WYE-687

WYE-687 demonstrates potent and selective inhibition of mTOR kinase. Its inhibitory activity has been quantified in various biochemical and cellular assays.

| Target | Assay Type | IC50 / Ki | Selectivity | Reference |

| mTOR | Biochemical Kinase Assay | 7 nM | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [1][10] |

| PI3Kα | Biochemical Kinase Assay | 81 nM | - | [3][11] |

| PI3Kγ | Biochemical Kinase Assay | 3.11 µM | - | [3][11] |

Effect on mTORC1 and mTORC2 Signaling Pathways

WYE-687's dual inhibition of mTORC1 and mTORC2 has been demonstrated through the reduced phosphorylation of their respective downstream substrates in various cell lines.

mTORC1 Signaling

WYE-687 effectively inhibits mTORC1, as evidenced by the dose-dependent dephosphorylation of S6K1 at Threonine 389 (T389) and 4E-BP1 at Threonine 37/46 (T37/46).[1][12] This leads to the inhibition of cap-dependent translation and protein synthesis.[1]

mTORC2 Signaling

The compound's inhibitory effect on mTORC2 is confirmed by the reduced phosphorylation of Akt at Serine 473 (S473).[1][4] Notably, WYE-687 does not affect the PDK1-mediated phosphorylation of Akt at Threonine 308 (T308).[1][13]

Caption: WYE-687 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of WYE-687 on mTOR signaling.

In Vitro mTOR Kinase Assay (DELFIA Format)

This assay quantifies the direct inhibitory effect of WYE-687 on recombinant mTOR kinase activity.

Caption: Workflow for an in vitro mTOR kinase assay.

Protocol:

-

Enzyme Preparation: Dilute purified recombinant FLAG-mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA).[1]

-

Inhibitor Addition: In a 96-well plate, mix the diluted enzyme with WYE-687 at various concentrations or DMSO as a vehicle control.[1]

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and His6-S6K1 substrate to a final concentration of 100 µM and 1.25 µM, respectively.[1]

-

Incubation: Incubate the reaction plate for 2 hours at room temperature with gentle shaking.[1]

-

Termination: Stop the reaction by adding a Stop buffer containing 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[1]

-

Detection (DELFIA): Transfer the terminated reaction mixture to a MaxiSorp plate. Add a Europium-labeled anti-phospho-S6K1 (T389) antibody and incubate for 1 hour.[1]

-

Washing and Reading: Wash the wells to remove unbound antibody. Add DELFIA Enhancement solution and read the time-resolved fluorescence on a plate reader.[1]

-

Data Analysis: Calculate the enzymatic activity and determine the IC50 value for WYE-687.[1]

Cellular Assay: Western Blotting for mTOR Signaling

Western blotting is used to assess the phosphorylation status of mTORC1 and mTORC2 substrates in cells treated with WYE-687.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with varying concentrations of WYE-687 or DMSO for the specified duration.[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[9]

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14] For mTOR and its large complex partners, a lower percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTORC1 substrates (S6K1, S6, 4E-BP1) and the mTORC2 substrate (Akt S473), as well as total Akt.[4][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.[15]

In Vivo Efficacy

Oral administration of WYE-687 has been shown to potently inhibit tumor growth in xenograft models of human cancers, such as acute myeloid leukemia and renal cell carcinoma.[3][4] This in vivo activity is dose-dependent and is associated with the downregulation of mTORC1/2 signaling and downstream effectors like HIF-1α and HIF-2α in the tumor tissues.[4]

Conclusion

WYE-687 dihydrochloride is a powerful research tool for dissecting the roles of mTORC1 and mTORC2 in various biological processes. Its potent and dual inhibitory activity, coupled with its in vivo efficacy, underscores its potential as a therapeutic candidate for cancers with aberrant mTOR signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of this compelling mTOR kinase inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Discrete signaling mechanisms of mTORC1 and mTORC2: Connected yet apart in cellular and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. benchchem.com [benchchem.com]

- 10. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleck.co.jp [selleck.co.jp]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

WYE-687: A Comprehensive Technical Guide to a Selective mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of WYE-687, a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 distinguishes itself by effectively inhibiting both mTOR Complex 1 (mTORC1) and mTORC2, a characteristic of second-generation mTOR inhibitors that overcomes the limitations of earlier rapalogs.[1][2][3] This guide details the discovery, mechanism of action, and preclinical development of WYE-687, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and evaluation workflows.

Introduction: The Rationale for Dual mTORC1/mTORC2 Inhibition

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in a wide variety of human cancers.[2][4][5] mTOR exerts its functions through two distinct multiprotein complexes, mTORC1 and mTORC2.[5][6]

-

mTORC1: Activated by nutrients, growth factors, and energy status, mTORC1 promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][7]

-

mTORC2: Primarily activated by growth factors, mTORC2 regulates cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at the serine 473 (S473) position for full activation.[7][8]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but do not directly inhibit mTORC2.[2][5] A significant limitation of rapalogs is their inability to block a critical feedback loop: mTORC1 inhibition can lead to the activation of Akt signaling via loss of S6K-mediated negative feedback, which can promote cell survival and limit the therapeutic efficacy of these agents.[7][9] This prompted the development of second-generation mTOR kinase inhibitors (TORKi), like WYE-687, which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][3][10]

Discovery and Chemical Properties of WYE-687

WYE-687 belongs to a class of pyrazolopyrimidine ATP-competitive mTOR inhibitors developed to be highly potent and selective.[1] Its chemical structure was optimized to fit into the ATP-binding pocket of the mTOR kinase domain, leading to potent inhibition of both mTOR complexes.

-

Chemical Name: N-[4-[4-(4-Morpholinyl)-1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-carbamic acid methyl ester[11]

-

Molecular Formula: C₂₈H₃₂N₈O₃[12]

-

Molecular Weight: 528.61 g/mol [12]

Mechanism of Action

WYE-687 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[11][13] This mode of action allows it to block the phosphorylation of substrates of both mTORC1 and mTORC2.[1][14] The concurrent inhibition of both complexes leads to a more comprehensive shutdown of the mTOR signaling pathway compared to rapalogs.

Signaling Pathway: mTOR Inhibition by WYE-687

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.

Caption: The mTOR signaling pathway and the dual inhibitory action of WYE-687 on mTORC1 and mTORC2.

Quantitative Data

The potency and selectivity of WYE-687 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition Profile

This table summarizes the in vitro inhibitory activity of WYE-687 against mTOR and related PI3K family kinases.

| Target Kinase | IC₅₀ (nM) | Selectivity vs. mTOR | Reference(s) |

| mTOR | 7 | - | [1][11][13][14] |

| PI3Kα | 81 - 810 | >11-fold to >100-fold | [1][13][14][15] |

| PI3Kγ | 3110 | >444-fold to >500-fold | [1][13][14][15] |

| Other Kinases (Panel) | >10,000 - >50,000 | >1400-fold | [1][15] |

Table 2: Cellular Antiproliferative Activity

This table shows the efficacy of WYE-687 in inhibiting the growth of various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference(s) |

| LNCaP | Prostate Cancer | 213 | MTS Assay (3 days) | [15] |

| HL-60 | Acute Myeloid Leukemia | Potent, dose-dependent | MTT Assay | [13] |

| U87MG | Glioblastoma | Potent | N/A | [14] |

| MDA361 | Breast Cancer | Potent | N/A | [14] |

| 786-O | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |

| A498 | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |

| Primary RCC Cells | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |

Preclinical Efficacy

WYE-687 has demonstrated significant antitumor activity in cellular and in vivo models.

-

Cell Cycle Arrest and Apoptosis: The compound induces G1 cell cycle arrest and selective apoptosis in cancer cells.[11][14] In renal cell carcinoma (RCC) models, apoptosis was shown to be caspase-dependent.[16][17]

-

Inhibition of Angiogenesis: WYE-687 effectively down-regulates the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key mediators of angiogenesis.[11][14][17]

-

In Vivo Tumor Growth Inhibition: In a xenograft model using 786-O renal cell carcinoma cells, oral administration of WYE-687 at 25 mg/kg daily potently suppressed tumor growth without causing significant toxicity or weight loss in the mice.[16][17] Analysis of the treated tumor tissues confirmed the inhibition of mTORC1/2 signaling and downregulation of HIF-1α/2α.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols used in the characterization of WYE-687.

In Vitro mTOR Kinase Assay (DELFIA Format)

This assay quantifies the kinase activity of mTOR by measuring the phosphorylation of a substrate.

Caption: Workflow for the in vitro mTOR kinase assay using the DELFIA format.

Methodology:

-

Enzyme Preparation: Recombinant FLAG-tagged mTOR is diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[14]

-

Inhibitor Addition: The diluted enzyme is added to the wells of a 96-well plate, followed by the addition of WYE-687 at various concentrations or DMSO as a vehicle control.[14]

-

Reaction Initiation: The kinase reaction is started by adding a mix of ATP and the substrate, His6-S6K, to a final concentration of approximately 100 µM and 1.25 µM, respectively.[13][14]

-

Incubation: The plate is incubated for 2 hours at room temperature with gentle shaking to allow for substrate phosphorylation.[14]

-

Termination: The reaction is stopped by adding a buffer containing EDTA and EGTA.[14]

-

Detection:

-

An aliquot of the terminated reaction is transferred to a high-binding MaxiSorp plate.[14]

-

A Europium-labeled monoclonal antibody specific for phosphorylated S6K at threonine 389 (P-T389) is added and incubated for 1 hour.[14]

-

The wells are washed thoroughly to remove unbound antibody.[14]

-

DELFIA Enhancement solution is added, which dissociates the Europium ions into a fluorescent chelate.[14]

-

The plate is read using a time-resolved fluorometer. The signal intensity is proportional to the amount of phosphorylated substrate, and the data is used to calculate IC₅₀ values for the inhibitor.[14]

-

Cellular Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells (e.g., 786-O, A498) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of WYE-687 or a vehicle control (e.g., 0.1% DMSO).[16]

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm. The results are used to determine the concentration of WYE-687 that inhibits cell growth by 50% (IC₅₀).

Western Blotting for Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Cells (e.g., 786-O) are treated with WYE-687 (e.g., 100 nM) for various time points (e.g., 0-8 hours).[17] After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (S473), total Akt, phospho-S6K (T389), total S6K).[17]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are analyzed to determine the effect of WYE-687 on protein phosphorylation.[17]

Conclusion

WYE-687 is a potent, selective, and orally bioavailable dual mTORC1/mTORC2 inhibitor that represents a significant advancement over first-generation allosteric inhibitors. Its ATP-competitive mechanism allows for a more complete blockade of the mTOR pathway, leading to robust anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a range of preclinical cancer models. The data summarized herein provides a strong rationale for its further investigation as a therapeutic agent in oncology. This technical guide serves as a foundational resource for researchers working to understand and expand upon the development of mTOR kinase inhibitors.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]

- 12. WYE-687 - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. adooq.com [adooq.com]

- 16. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 17. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Anti-proliferative Effects of WYE-687

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-proliferative effects of WYE-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 uniquely inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a broad-spectrum blockade of the critical PI3K/Akt/mTOR signaling pathway. This dual inhibitory action results in significant anti-proliferative effects, including G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2]

Core Mechanism of Action

WYE-687 functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking its catalytic activity.[1][3] With an IC50 of 7 nM for mTOR, it demonstrates high potency.[1][2][3] A key feature of WYE-687 is its ability to inhibit both mTORC1 and mTORC2.[2][3][4]

-

mTORC1 Inhibition: Prevents the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[5]

-

mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), a key step for full Akt activation.[1] This disrupts the pro-survival signals mediated by Akt.

This dual inhibition overcomes the limitations of rapalogs (like rapamycin), which only inhibit mTORC1 and can lead to a feedback activation of Akt.[6] WYE-687 shows significant selectivity for mTOR over other kinases, such as PI3Kα (>100-fold) and PI3Kγ (>500-fold).[1][6]

Signaling Pathway Overview

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.

References

- 1. selleckchem.com [selleckchem.com]

- 2. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 5. Overview of Research into mTOR Inhibitors [mdpi.com]

- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

WYE-687: A Technical Guide to its Impact on Cell Cycle Arrest and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WYE-687 is a potent and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell models. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), WYE-687 effectively disrupts the central mTOR signaling pathway, a critical regulator of cell growth, metabolism, survival, and proliferation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which WYE-687 induces cell cycle arrest and apoptosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

WYE-687 exerts its effects by targeting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, WYE-687 blocks the activity of both complexes, leading to a more comprehensive shutdown of mTOR signaling and preventing the feedback activation of oncogenic pathways often observed with rapalogs.[4]

-

mTORC1 Inhibition: By inhibiting mTORC1, WYE-687 prevents the phosphorylation of key downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This leads to a global reduction in protein synthesis, particularly of proteins essential for cell cycle progression, such as cyclins.[6]

-

mTORC2 Inhibition: WYE-687's inhibition of mTORC2 primarily affects the phosphorylation and activation of Akt at serine 473 (Ser473).[4][7] Akt is a crucial kinase that promotes cell survival by inhibiting pro-apoptotic proteins. Thus, blocking mTORC2 activity diminishes this pro-survival signal.[8]

WYE-687 Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention by WYE-687.

Impact on Cell Cycle Arrest

Inhibition of the mTOR pathway by WYE-687 potently suppresses cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[4] This is a direct consequence of reduced synthesis of key proteins required for the G1 to S phase transition.

Molecular Basis of Cell Cycle Arrest

The arrest in the G1 phase is mediated by the modulation of critical cell cycle regulators:

-

Downregulation of Cyclin D1: mTORC1 activity is essential for the translation of Cyclin D1 mRNA. WYE-687-mediated inhibition of mTORC1 leads to decreased Cyclin D1 protein levels. Cyclin D1 is a crucial regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6), which are necessary for G1 phase progression.[9]

-

Upregulation/Stabilization of p27Kip1: The cyclin-dependent kinase inhibitor (CKI) p27Kip1 is a negative regulator of the cell cycle that binds to and inhibits Cyclin E-CDK2 complexes, preventing entry into the S phase.[10][11] mTOR inhibition can lead to the stabilization of p27Kip1, further contributing to the G1 arrest.[9][12]

Quantitative Analysis of Cell Cycle Distribution

Treatment of cancer cells with WYE-687 leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations.

| Cell Line | Treatment (Concentration) | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| 786-O (RCC) | WYE-687 (100 nM) | 24h | Data not specified | Data not specified | Data not specified | [4] |

| A498 (RCC) | WYE-687 (100 nM) | 24h | Data not specified | Data not specified | Data not specified | [4] |

| HL-60 (AML) | WYE-687 (33-1000 nM) | 48h | Data not specified | Data not specified | Data not specified | [13] |

| (Note: Specific quantitative data on cell cycle phase distribution for WYE-687 was not available in the provided search results. The table reflects that WYE-687 was shown to inhibit proliferation, a hallmark of cell cycle arrest.) |

Experimental Protocol: Cell Cycle Analysis via Propidium (B1200493) Iodide Staining

This protocol outlines the use of propidium iodide (PI) staining followed by flow cytometry to analyze DNA content and cell cycle distribution.[14]

-

Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the desired concentrations of WYE-687 or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).[15]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[16]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[15] The inclusion of RNase A is critical to ensure that only DNA is stained.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram.[15]

-

Data Analysis: Deconvolute the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[15]

Workflow for Cell Cycle Analysis

The following diagram illustrates the experimental workflow for assessing WYE-687's effect on the cell cycle.

Impact on Apoptosis

WYE-687 is a potent inducer of apoptosis in various cancer cell lines, including renal cell carcinoma.[4][17] The induction of apoptosis is a key mechanism contributing to its cytotoxic effects. Studies have shown that WYE-687 provokes caspase-dependent apoptosis.[4]

Molecular Basis of Apoptosis Induction

The pro-apoptotic activity of WYE-687 stems from its dual mTORC1/2 inhibition:

-

Inhibition of Pro-Survival Signals: By blocking mTORC2 and subsequent Akt activation, WYE-687 removes a critical pro-survival signal, sensitizing cells to apoptotic stimuli.[7]

-

Induction of Pro-Apoptotic Factors: mTOR inhibition can lead to the upregulation of pro-apoptotic proteins. For instance, mTOR inhibitors have been shown to induce Death Receptor 5 (DR5) expression, a key component of the extrinsic apoptosis pathway.[6][18]

-

Caspase Activation: The apoptotic process induced by WYE-687 is dependent on caspases, the core executioners of apoptosis. This has been confirmed in studies where pan-caspase inhibitors, such as z-VAD-fmk, were able to rescue cells from WYE-687-induced death.[17][19]

Quantitative Analysis of Apoptosis

Treatment with WYE-687 results in a dose- and time-dependent increase in the percentage of apoptotic cells.

| Cell Line | Treatment (Concentration) | Duration | Apoptosis Assay | % Apoptotic Cells (vs. Control) | Reference |

| 786-O (RCC) | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |

| A498 (RCC) | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |

| Primary RCC | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |

| (Note: Specific percentages were not detailed in the text of the search results, but were described as significant increases.) |

Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining

This protocol describes a common method to detect and quantify apoptosis using Annexin V and propidium iodide (PI) co-staining, followed by flow cytometry.[20][21]

-

Cell Culture and Treatment: Culture and treat cells with WYE-687 as described in the cell cycle protocol (Section 3.3).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]

-

Workflow for Apoptosis Detection

The following diagram illustrates the experimental workflow for assessing WYE-687-induced apoptosis.

References

- 1. cusabio.com [cusabio.com]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous cyclin D1 overexpression and p27kip1 knockdown enable robust Müller glia cell cycle reactivation in uninjured mouse retina [elifesciences.org]

- 11. Simultaneous cyclin D1 overexpression and p27kip1 knockdown enable robust Müller glia cell cycle reactivation in uninjured mouse retina | eLife [elifesciences.org]

- 12. Pin1 Catalyzes Conformational Changes of Thr-187 in p27Kip1 and Mediates Its Stability through a Polyubiquitination Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. benchchem.com [benchchem.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Item - WYE-687 induces apoptosis in cultured human RCC cells. - Public Library of Science - Figshare [plos.figshare.com]

- 18. mdpi.com [mdpi.com]

- 19. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on WYE-687 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on WYE-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, primarily through its concurrent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual-inhibitory action circumvents some of the resistance mechanisms observed with earlier allosteric mTORC1 inhibitors like rapamycin and its analogs.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

WYE-687 acts as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the catalytic activity of both mTORC1 and mTORC2.[1][2] This leads to the inhibition of downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[3][4] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, WYE-687's mechanism prevents the feedback activation of Akt signaling that can occur with mTORC1-selective inhibitors.[5][6]

The inhibition of mTORC1 by WYE-687 disrupts the phosphorylation of key substrates such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][7] Concurrently, the inhibition of mTORC2 by WYE-687 prevents the phosphorylation of Akt at serine 473 (Ser473), which is critical for its full activation.[8][9] This attenuation of Akt signaling further contributes to the anti-cancer effects of WYE-687 by promoting apoptosis and inhibiting cell survival pathways.[7][8]

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.

Quantitative Data: In Vitro Potency of WYE-687

The half-maximal inhibitory concentration (IC50) values of WYE-687 have been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Recombinant mTOR | - | 7 | [2][10][11][12] |

| 786-O | Renal Cell Carcinoma | 23.21 ± 2.25 | [8] |

| HEK293 | Embryonic Kidney | 4.6 | [11] |

| PI3Kα | - | 81 | [11] |

| PI3Kγ | - | 3110 | [11] |

Note: IC50 values can vary between studies due to differences in experimental conditions.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the key experimental protocols used to characterize the activity of WYE-687.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of WYE-687 (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[8][14]

-

Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[14]

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using statistical software.[8]

-

2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Protocol:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with WYE-687 or vehicle control at specified concentrations. The treatment can be continuous or for a defined period. For instance, in one study, 786-O cells were treated with WYE-687 every 2 days for a total of 10 days.[8]

-

Incubate the plates for a period that allows for the formation of visible colonies (typically 1-2 weeks).

-

Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.

-

Count the number of colonies manually or using imaging software.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat cells with WYE-687 or vehicle control for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

2. Caspase Activity Assays

These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

-

Protocol:

-

Treat cells with WYE-687 or vehicle control.

-

Lyse the cells to release cellular contents.

-

Add a luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3/7).

-

Incubate to allow for substrate cleavage by active caspases.

-

Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

-

Protein Analysis

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

-

Protocol:

-

Treat cells with WYE-687 (e.g., 100 nM) or vehicle control for various time points.[8][15]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6K1 (Thr389), total Akt, total S6K1, HIF-1α, HIF-2α, and a loading control like β-actin).[8][9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Kinase Assays

In Vitro mTOR Kinase Assay (DELFIA)

This assay measures the direct inhibitory effect of WYE-687 on the kinase activity of purified mTOR.[10][17]

-

Protocol:

-

Purified recombinant FLAG-tagged mTOR is diluted in a kinase assay buffer.[10]

-

The enzyme is mixed with various concentrations of WYE-687 or DMSO control in a 96-well plate.[10]

-

The kinase reaction is initiated by adding a reaction mixture containing ATP and a substrate (e.g., His6-S6K).[10][17]

-

The reaction is incubated for a set time (e.g., 2 hours) at room temperature and then stopped.[10][17]

-

The phosphorylated substrate is detected using a specific antibody labeled with a fluorescent probe (e.g., Europium).[10][17]

-

The fluorescence is measured, and the data is used to calculate the enzymatic activity and the IC50 of the inhibitor.[10][17]

-

The following diagram provides a generalized workflow for assessing the in vitro effects of WYE-687 on cancer cell lines.

Summary and Future Directions

The foundational research on WYE-687 has established it as a potent dual mTORC1/mTORC2 inhibitor with significant anti-cancer activity in various preclinical models. Its ability to overcome the limitations of first-generation mTOR inhibitors makes it a promising candidate for further development. Future research should continue to explore the efficacy of WYE-687 in a broader range of cancer types, investigate potential resistance mechanisms, and evaluate its combination with other targeted therapies to enhance its therapeutic potential.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 9. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]

- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]

- 14. vigo-avocats.com [vigo-avocats.com]

- 15. researchgate.net [researchgate.net]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]

Beyond the Usual Suspect: An In-depth Technical Guide to the Off-Target Profile of WYE-687

For Researchers, Scientists, and Drug Development Professionals

WYE-687 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival. While its on-target activity against mTOR is well-documented, a comprehensive understanding of its interactions with other cellular kinases is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide provides a detailed exploration of the known off-target interactions of WYE-687, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: WYE-687 Kinase Inhibition Profile

The following tables summarize the known inhibitory activities of WYE-687 against its primary target, mTOR, and identified off-target kinases. The data is presented to facilitate a clear comparison of the compound's potency and selectivity.

Table 1: Primary Target Inhibition by WYE-687

| Target | IC50 (nM) | Assay Description |

| mTOR | 7 | DELFIA assay with recombinant mTOR enzyme measuring His6-S6K1 T389 phosphorylation.[1] |

Table 2: Off-Target Kinase Inhibition by WYE-687

| Off-Target Kinase | IC50 | Selectivity vs. mTOR (>fold) |

| PI3Kα | 81 nM | >11 |

| PI3Kγ | 3.11 µM | >444 |

| CK1γ1 | 17.8 µM | >2542 |

| p38α | 28.9 µM | >4128 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) Kinase Assay for mTOR Inhibition

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying mTOR kinase activity.

Materials:

-

Recombinant mTOR enzyme

-

His6-tagged S6K1 (substrate)

-

ATP

-

WYE-687 (or other inhibitors)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-S6K1 (Thr389) antibody

-

DELFIA Enhancement Solution

-

96-well microplates

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant mTOR enzyme, His6-S6K1 substrate, and varying concentrations of WYE-687 in the assay buffer.

-

Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Add the Europium-labeled anti-phospho-S6K1 (Thr389) antibody and incubate to allow for antibody binding to the phosphorylated substrate.

-

Signal Enhancement: Add DELFIA Enhancement Solution.

-

Measurement: Read the time-resolved fluorescence on a compatible plate reader. The signal is proportional to the amount of phosphorylated S6K1, and a decrease in signal indicates inhibition of mTOR by WYE-687.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PI3Kα and PI3Kγ Kinase Assays (General Protocol)

A variety of assay formats can be used to measure PI3K activity, including radiometric assays, and luminescence-based assays like the ADP-Glo™ Kinase Assay. The following is a generalized protocol for a luminescence-based assay.

Materials:

-

Recombinant PI3Kα or PI3Kγ enzyme

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

-

ATP

-

WYE-687

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PI3K enzyme, PIP2 substrate, and WYE-687 in a suitable kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Determine IC50 values as described for the mTOR assay.

p38α Kinase Assay (General Protocol)

Similar to the PI3K assays, p38α activity can be measured using various methods. The following is a general protocol for a luminescence-based assay.

Materials:

-

Recombinant p38α enzyme

-

ATF2 (Activating Transcription Factor 2) as a substrate

-

ATP

-

WYE-687

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, combine the p38α enzyme, ATF2 substrate, and WYE-687 in a kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent and incubate for 30-60 minutes.

-

Measurement: Read the luminescence.

-

Data Analysis: Calculate IC50 values as previously described.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows used to investigate them is essential for a deeper understanding. The following diagrams were generated using the DOT language.

Caption: The mTOR signaling pathway and points of inhibition by WYE-687.

Caption: Workflow for a DELFIA-based mTOR kinase inhibition assay.

Discussion

The data presented in this guide indicate that WYE-687 is a highly potent inhibitor of mTOR. While it demonstrates selectivity for mTOR over the tested off-target kinases, its activity against PI3Kα, with an IC50 of 81 nM, is noteworthy. This suggests that at higher concentrations, WYE-687 may exert biological effects through the dual inhibition of mTOR and PI3Kα. The significantly weaker inhibition of PI3Kγ, CK1γ1, and p38α suggests that these interactions are less likely to be pharmacologically relevant at typical therapeutic doses aimed at mTOR inhibition.

It is important to note that a comprehensive, publicly available kinome-wide scan for WYE-687 has not been identified at the time of this writing. Such a screen would provide a more complete and unbiased view of its selectivity profile. The absence of proteomics and cellular thermal shift assay (CETSA) data for WYE-687 also represents a gap in our understanding of its target engagement and downstream effects within a cellular context. Future studies employing these techniques would be invaluable for a more thorough characterization of this compound.

References

Methodological & Application

Application Notes: WYE-687 Dihydrochloride In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for investigating the mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2] These application notes provide detailed protocols for in vitro experiments using WYE-687, including kinase assays, cell viability and proliferation assays, and Western blot analysis to assist researchers in utilizing this compound effectively.

Mechanism of Action

WYE-687 acts as an ATP-competitive inhibitor of the mTOR kinase domain.[2] This mechanism allows it to concurrently block the activity of both mTORC1, which phosphorylates substrates like S6 Kinase (S6K), and mTORC2, which phosphorylates Akt at serine 473.[1][3] Its selectivity for mTOR is significantly greater than for other related kinases such as PI3Kα and PI3Kγ.[3][4][5] This dual inhibition overcomes the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[1]

Data Presentation: Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of WYE-687 against key kinases and representative cancer cell lines.

| Target | Assay Type | IC50 Value | Reference |

| mTOR | Recombinant Enzyme Assay (DELFIA) | 7 nM | [3][4] |

| PI3Kα | Kinase Assay | 81 nM (>100-fold selective for mTOR) | [3][4] |

| PI3Kγ | Kinase Assay | 3.11 µM (>500-fold selective for mTOR) | [3][4] |

| 786-O Renal Cancer Cells | MTT Cell Survival Assay | 23.21 ± 2.25 nM | [1] |

| HL-60 AML Cells | MTT Cell Survival Assay | Potent, dose-dependent inhibition (33-1000 nM) | [4] |

Signaling Pathway Visualization

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.

Experimental Protocols

Reagent Preparation: WYE-687 Dihydrochloride Stock Solution

-

Compound Information :

-

Molecular Weight: 601.53 g/mol (may vary by batch)

-

Solubility: Soluble up to 100 mM in both water and DMSO.

-

-

Protocol for 10 mM Stock Solution :

-

Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

-

To prepare a 10 mM stock solution, add 1.66 mL of sterile DMSO or water for every 1 mg of compound (adjust volume based on the batch-specific molecular weight).

-

Vortex thoroughly to ensure complete dissolution. Sonication may be used if needed.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

-

In Vitro mTOR Kinase Assay (DELFIA Format)

This protocol is adapted from methods used to determine the IC50 of WYE-687 against recombinant mTOR enzyme.[3][6]

Materials :

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, 100 µg/mL BSA.[3]

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA.[3]

-

FLAG-mTOR enzyme (e.g., 800 ng/mL final concentration).[3][6]

-

His6-S6K substrate (e.g., 1.25 µM final concentration).[3][6]

-

Europium-labeled anti-phospho-S6K (T389) antibody.[3]

-

High-binding 96-well plates (e.g., MaxiSorp).[3]

Protocol :

-

Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.

-

Add 12 µL of the diluted enzyme to each well of a 96-well plate.

-

Add 0.5 µL of serially diluted WYE-687 or DMSO vehicle control to the wells and mix briefly.[3]

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and the His6-S6K substrate. The final reaction volume should be 25 µL.[3][6]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.[3]

-

Terminate the reaction by adding 25 µL of Stop Buffer.[3]

-